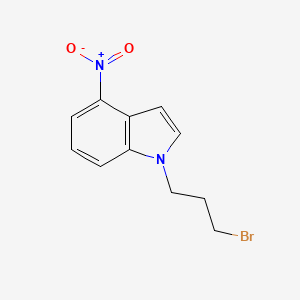

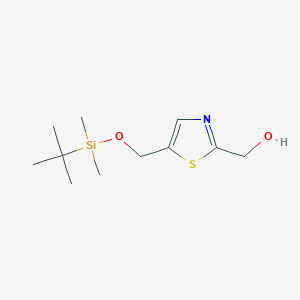

1-(3-bromopropyl)-4-nitro-1H-indole

Übersicht

Beschreibung

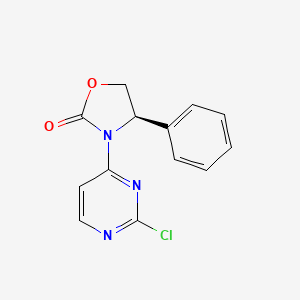

1-(3-Bromopropyl)-4-nitro-1H-indole (BPIN) is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of indole, a heterocyclic aromatic organic compound found in many naturally occurring products, including plant pigments and alkaloids. BPIN has been used in various studies to investigate the biological properties of indole derivatives, as well as their potential applications in medicine and biotechnology.

Wissenschaftliche Forschungsanwendungen

Structural Studies

- The structural properties of 3-substituted 5-nitroindoles, including 3-(3-bromopropyl)-5-nitro-1H-indole, have been analyzed. These compounds exhibit nitro groups rotated out of the plane of the indole backbone, and the propyl subunits adopt a synclinal-synclinal conformation along internal carbons (Garcia, Billodeaux, & Fronczek, 1999).

Synthetic Chemistry

Research has developed a catalyst-free conjugate addition of indoles and pyrroles to dihydronitronaphthalenes in water. This method is significant for structural elaboration, utilizing bromo functionality for Suzuki coupling reactions, leading to moderate to good yields of desired coupling compounds (Malhotra et al., 2013).

Palladium-catalyzed reactions, including those involving substituted indole nuclei, have been extensively studied. These reactions are important for synthesizing biologically active compounds and have influenced organic synthesis profoundly (Cacchi & Fabrizi, 2005).

Organic Nanoparticles

- The synthesis and characterization of fluorescent organic nanoparticles of 3-styrylindoles, related to the compound of interest, have been investigated. These nanoparticles, formed in spherical shapes with diameters of about 20-30 nm, show changes in fluorescence spectra compared to isolated molecules in solution (Singh & Ansari, 2017).

Chemical Synthesis and Reactions

Various studies have explored nucleophilic addition reactions with indole compounds to create 3-substituted-2-nitroindoles, showcasing diverse synthetic possibilities (Pelkey, Barden, & Gribble, 1999).

There's ongoing research on asymmetric Friedel–Crafts alkylation of indoles with bromo-nitrostyrenes, leading to chiral indole-containing products that can be transformed into various useful intermediates (Huang et al., 2016).

Molecular Studies

- Studies on the synthesis, crystal structures, and molecular orbital calculations of new derivatives of 1-(phenylsulfonyl)indole have provided valuable insights into the structural characteristics of these compounds (Mannes et al., 2017).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as n-isoindoline-1,3-diones, have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Mode of Action

It’s plausible that the bromopropyl group may undergo nucleophilic substitution reactions, given the electrophilic nature of the bromine atom .

Biochemical Pathways

Compounds with similar structures have been shown to interact with various biochemical pathways, influencing their downstream effects .

Pharmacokinetics

The bromopropyl group in the compound may influence its pharmacokinetic properties, potentially affecting its bioavailability .

Result of Action

Similar compounds have been shown to have diverse biological activities, suggesting that 1-(3-bromopropyl)-4-nitro-1h-indole may also exhibit a range of effects .

Action Environment

Factors such as temperature, ph, and the presence of other chemicals could potentially affect the compound’s action .

Eigenschaften

IUPAC Name |

1-(3-bromopropyl)-4-nitroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-6-2-7-13-8-5-9-10(13)3-1-4-11(9)14(15)16/h1,3-5,8H,2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFDCKVKBNQFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCCBr)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

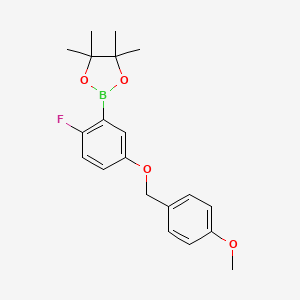

![2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide](/img/structure/B1407755.png)

![Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1407757.png)

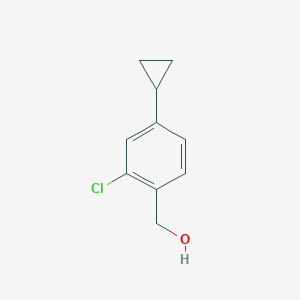

![2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol](/img/structure/B1407758.png)

![Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1407762.png)